molecular formula C17H19BClNO3 B12651568 5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid

5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid

Cat. No.: B12651568
M. Wt: 331.6 g/mol
InChI Key: RHJMNXAZTFAMMY-UHFFFAOYSA-N
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Description

5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid typically involves the reaction of 2-chlorobenzeneboronic acid with 4-n-butylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the formation of the carbamoyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Boronate esters.

    Substitution: Biaryl compounds.

Scientific Research Applications

5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid involves its ability to form stable complexes with various molecular targets. In Suzuki–Miyaura coupling, the boronic acid moiety undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds . This compound’s unique structure allows it to interact with specific enzymes and receptors, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-n-Butylphenylcarbamoyl)-2-chlorobenzeneboronic acid stands out due to its specific functional groups, which provide unique reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki–Miyaura coupling with high efficiency makes it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C17H19BClNO3

Molecular Weight

331.6 g/mol

IUPAC Name

[5-[(4-butylphenyl)carbamoyl]-2-chlorophenyl]boronic acid

InChI

InChI=1S/C17H19BClNO3/c1-2-3-4-12-5-8-14(9-6-12)20-17(21)13-7-10-16(19)15(11-13)18(22)23/h5-11,22-23H,2-4H2,1H3,(H,20,21)

InChI Key

RHJMNXAZTFAMMY-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)CCCC)Cl)(O)O

Origin of Product

United States

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